![molecular formula C9H16N2 B1469382 3-(trans-4-Aminocyclohexyl)propanenitrile CAS No. 1315498-83-9](/img/structure/B1469382.png)
3-(trans-4-Aminocyclohexyl)propanenitrile
Overview
Description
“3-(trans-4-Aminocyclohexyl)propanenitrile” is a chemical compound with the molecular formula C9H17N2 . It is closely related to “3-(4-Aminocyclohexyl)propanoic acid”, which has the empirical formula C9H17NO2 and a molecular weight of 171.24 .
Synthesis Analysis
The synthesis of compounds similar to “3-(trans-4-Aminocyclohexyl)propanenitrile” has been described in the literature. For instance, a process for the preparation of trans-4-aminocyclohexanol involves separating a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol by adding sufficient KOH or NaOH to an aqueous solution of the mixture to lower the freezing point of the solution to at least -5°C and cooling the solution to crystallize the trans isomer . Another method involves the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux, conditions that lead to the β-enaminoketones .Scientific Research Applications
Synthesis of Heterocyclic Systems
3-(trans-4-Aminocyclohexyl)propanenitrile and its analogs, such as 2-amino-2-alkyl(aryl)propanenitriles, are used as precursors in the synthesis of various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds serve as key building blocks for synthesizing chemically and biologically significant heterocycles (Drabina & Sedlák, 2012).
Study of Intramolecular Interactions
In the theoretical domain, studies on molecules like 3-(trans-4-Aminocyclohexyl)propanenitrile provide insights into intramolecular hydrogen bonds and anomeric effects. These studies are crucial for understanding molecular stability and geometrical trends, which can be compared with experimental data (Fernández, Vázquez, & Ríos, 1992).
Biocatalytic Synthesis
The compound and its variants are subjects in biocatalytic synthesis. For example, the nitrilase-mediated transformation of gamma-amino nitriles, including 3-(trans-4-Aminocyclohexyl)propanenitrile, is used to prepare carbocyclic gamma-amino acids in high enantiomeric purity. Such syntheses contribute to developing biologically active molecules with specific stereochemical configurations (Winkler, Knall, Kulterer, & Klempier, 2007).
Antimicrobial Applications
Derivatives of 3-(trans-4-Aminocyclohexyl)propanenitrile, such as 2-arylhydrazononitriles, are used in synthesizing heterocyclic substances with significant antimicrobial activities. These compounds show promise against Gram-negative and Gram-positive bacteria and yeast, indicating their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Photocatalysis and Reaction Studies
Research involving 3-(trans-4-Aminocyclohexyl)propanenitrile also extends to photocatalysis and reaction mechanism studies. For instance, understanding the reactivity of similar compounds under various conditions, such as photolysis, provides insights into the formation of complex reaction intermediates and products, beneficial for designing novel chemical processes (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Environmental Applications
In the environmental field, derivatives of 3-(trans-4-Aminocyclohexyl)propanenitrile are studied for their degradation in specific settings, like the Fe(0)/GAC micro-electrolysis system. Such research is significant for understanding and improving methods for pollutant removal from aqueous solutions (Lai, Zhou, Yang, Yang, & Wang, 2013).
Safety and Hazards
The safety data sheet for a related compound, trans-4-Aminocyclohexanol hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(4-aminocyclohexyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c10-7-1-2-8-3-5-9(11)6-4-8/h8-9H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHCOQPDIUSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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